molecular formula C9H6BrNO B1271882 5-(4-Bromophenyl)isoxazole CAS No. 7064-31-5

5-(4-Bromophenyl)isoxazole

Cat. No. B1271882
CAS RN: 7064-31-5
M. Wt: 224.05 g/mol
InChI Key: AVMMSHZGFRWLRI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO. It has a molecular weight of 224.05 g/mol . This compound is used as an active pharmaceutical ingredient .


Synthesis Analysis

The synthesis of 5-(4-Bromophenyl)isoxazole involves various chemical reactions. One such method involves the TEMPO-catalyzed synthesis of 5-substituted isoxazoles from propargylic ketones and TMSN3 . Another method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)isoxazole is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The structure also includes a bromophenyl group attached to the isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Bromophenyl)isoxazole are complex and involve various steps. For instance, the synthesis of this compound involves a TEMPO-catalyzed reaction of propargylic ketones and TMSN3 . More detailed information about the specific chemical reactions involving this compound can be found in the scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Bromophenyl)isoxazole include a molecular weight of 224.05 g/mol, a computed XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 222.96328 g/mol, a monoisotopic mass of 222.96328 g/mol, a topological polar surface area of 26 Ų, and a heavy atom count of 12 .

Scientific Research Applications

Pharmacology: Active Pharmaceutical Ingredient

5-(4-Bromophenyl)isoxazole: is utilized as an active pharmaceutical ingredient (API) in drug formulation . APIs are the substances in pharmaceutical drugs that are biologically active and responsible for the intended medicinal effects.

Material Science: Liquid Crystal Synthesis

This compound serves as a molecular building block in the synthesis of side-chain liquid crystal oligomers and polymers, which are used in creating thermotropic liquid crystals exhibiting smectic phases . These materials have applications in display technologies, such as liquid crystal displays (LCDs).

Chemical Synthesis: Building Block for Heterocyclic Compounds

In chemical synthesis, 5-(4-Bromophenyl)isoxazole is a precursor for synthesizing various heterocyclic compounds. It’s particularly valuable in creating isoxazole rings, which are prevalent in many biologically active molecules .

Biological Activity Research: Therapeutic Potential

Isoxazole derivatives, including 5-(4-Bromophenyl)isoxazole , have been studied for their wide spectrum of biological activities. They show promise in therapeutic applications due to their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Biochemistry: Research on Drug Mechanisms

In biochemistry, 5-(4-Bromophenyl)isoxazole is used to study the mechanisms of drug action and interaction with biological systems. It helps in understanding how drugs influence biochemical pathways and cellular processes .

Industrial Applications: Pharmaceutical Manufacturing

Industrially, 5-(4-Bromophenyl)isoxazole is involved in the manufacturing process of pharmaceuticals. It is a key intermediate in the production of various drugs, highlighting its importance in the pharmaceutical industry .

Analytical Chemistry: Reference Standards

5-(4-Bromophenyl)isoxazole: can be used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods used in the quality control of pharmaceutical products .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed when handling 5-(4-Bromophenyl)isoxazole . This compound should not be released into the environment .

Future Directions

Isoxazole derivatives, including 5-(4-Bromophenyl)isoxazole, have shown significant potential as anticancer agents. Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMSHZGFRWLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370829
Record name 5-(4-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole

CAS RN

7064-31-5
Record name 5-(4-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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